(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid
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Overview
Description
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-chloroindole moiety attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-serine, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.
Formation of the Indole Derivative: The indole moiety is introduced through a coupling reaction with 4-chloroindole. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Deprotection and Purification: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The Boc protecting group ensures stability and controlled release of the active amino acid in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid: Lacks the chloro substituent on the indole ring.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid: Has the chloro substituent at a different position on the indole ring.
Uniqueness
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chloro group on the indole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-3-(4-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHWYUFASUIHW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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